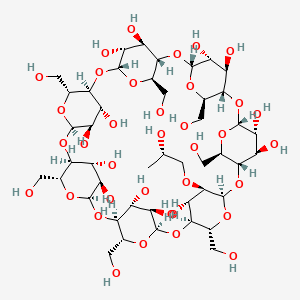
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide
Overview
Description
Synthesis Analysis
The synthesis of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts involves converting 2-hydroxy-5-nitrobenzyl halides into their corresponding sulfonium salts. These salts are noteworthy for their selectivity in modifying tryptophan and cysteine in aqueous solutions, making them valuable in the study of proteins and amino acids (Horton & Tucker, 1970).
Molecular Structure Analysis
The molecular structure of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is characterized by its ability to form stable water-soluble salts. These salts can undergo hydrolysis under neutral and alkaline conditions but remain stable in acidic environments, highlighting the importance of pH in their stability and reactivity (Horton & Tucker, 1970).
Chemical Reactions and Properties
One of the significant reactions involving dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts is their interaction with amino acids like tryptophan, leading to selective modification. This selectivity is advantageous in protein chemistry for labeling and studying protein structure and function (Tucker, Wang, & Horton, 1971).
Scientific Research Applications
Water-Soluble Protein Reagents
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, including the bromide variant, have been synthesized for use as water-soluble protein reagents. These salts selectively modify tryptophan and cysteine in amino acids when added to aqueous solutions. They have been utilized in studying the reactivity of tryptophan with sulfonium chloride in various compounds, such as N-acetyltryptophan, glycyltryptophan, and tryptophanylglycine, and their reactions with enzymes like chymotrypsin (Horton & Tucker, 1970).
Interaction with Tryptophan Ethyl Ester
The interaction of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide with L-tryptophan ethyl ester has been studied, producing diastereomeric monosubstitution products. This reaction demonstrates the potential of these salts in introducing the 2-hydroxy-5-nitrobenzyl reporter grouping into the indole nucleus of tryptophyl residues in proteins (Tucker, Wang, & Horton, 1971).
Quantitative Analysis of Modified Tryptophan
A study reports that tryptophan modified with dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is stable under conditions of acid hydrolysis. This finding allows for the quantitative determination of the number of tryptophans modified by such reagents, useful in understanding the modifications in proteins like hen lysozyme (Borders, Jorkasky, & Pearson, 1972).
Binding to Glutathione S-Transferases
The compound dimethyl(2-hydroxyl-5-nitrobenzyl)sulfonium bromide, and its derivative 2-hydroxy-5-nitrobenzyl alcohol, bind to glutathione S-transferases. This binding results in quenching of intrinsic fluorescence due to Trp-21 but does not affect the catalytic activity, indicating specific binding sites in the enzyme (McCarthy, Farmer, & Sheehan, 1996).
Impact on Antithrombin III
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide has been used to modify a single tryptophan residue in antithrombin III, leading to significant findings in the understanding of heparin binding and the inhibition of thrombin. This modification affects heparin-dependent acceleration and mucopolysaccharide binding, contributing to insights into the molecular mechanism of antithrombin III (Blackburn et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in research involving antithrombins , suggesting potential interactions with these proteins.
Mode of Action
In studies involving antithrombins, it was used as a reagent for modification , implying that it may interact with these proteins and alter their function.
Result of Action
Its use as a reagent in studies involving antithrombins suggests it may have an impact on the function of these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide. It should be stored in a cool place, with the container kept tightly closed, in a dry and well-ventilated area . It is also important to avoid direct contact with the compound and wear appropriate protective equipment when handling it .
properties
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.BrH/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;/h3-5H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVMTIJKACZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC1=C(C=CC(=C1)[N+](=O)[O-])O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885437 | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide | |
CAS RN |
28611-73-6 | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028611736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxy-5-nitrobenzyl)dimethylsulphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)
![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)


![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)
